molecular formula C7H11NO B020457 Pyridine, 1-acetyl-1,2,3,4-tetrahydro- CAS No. 19615-27-1

Pyridine, 1-acetyl-1,2,3,4-tetrahydro-

Cat. No. B020457
CAS RN: 19615-27-1
M. Wt: 125.17 g/mol
InChI Key: ZGKNRILGBQAZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 1-acetyl-1,2,3,4-tetrahydro-, commonly known as acetylpyridine, is a heterocyclic organic compound with a molecular formula of C7H9NO. It is a colorless liquid with a strong odor and is widely used in the field of organic chemistry.

Mechanism Of Action

The mechanism of action of acetylpyridine is not well understood. However, it is believed to act as a weak inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This may lead to an increase in acetylcholine levels and enhance cognitive function.

Biochemical And Physiological Effects

Acetylpyridine has been shown to have several biochemical and physiological effects. It has been reported to enhance learning and memory in animal models. It has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Acetylpyridine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations, such as its strong odor, which can be unpleasant and make it difficult to work with. It is also toxic and should be handled with care.

Future Directions

There are several future directions for research on acetylpyridine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its use as a chiral ligand in asymmetric catalysis. Additionally, further research is needed to understand the mechanism of action of acetylpyridine and its effects on the brain and other organs.

Synthesis Methods

Acetylpyridine can be synthesized by several methods, including the Friedel-Crafts acylation of pyridine with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride. Another method involves the reduction of 2-acetylpyridine with sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Acetylpyridine is commonly used as a flavoring agent in the food industry. However, it also has several scientific research applications. For example, it is used as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.

properties

CAS RN

19615-27-1

Product Name

Pyridine, 1-acetyl-1,2,3,4-tetrahydro-

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(3,4-dihydro-2H-pyridin-1-yl)ethanone

InChI

InChI=1S/C7H11NO/c1-7(9)8-5-3-2-4-6-8/h3,5H,2,4,6H2,1H3

InChI Key

ZGKNRILGBQAZDJ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCC=C1

Canonical SMILES

CC(=O)N1CCCC=C1

Other CAS RN

19615-27-1

synonyms

1-Acetyl-1,2,3,4-tetrahydropyridine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.